(5-Bromo-8-chloroisoquinolin-1-yl)methanamine (5-Bromo-8-chloroisoquinolin-1-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20409916
InChI: InChI=1S/C10H8BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2
SMILES:
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol

(5-Bromo-8-chloroisoquinolin-1-yl)methanamine

CAS No.:

Cat. No.: VC20409916

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-8-chloroisoquinolin-1-yl)methanamine -

Specification

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
IUPAC Name (5-bromo-8-chloroisoquinolin-1-yl)methanamine
Standard InChI InChI=1S/C10H8BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2
Standard InChI Key XQJOXYMMXDYYGL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=CN=C(C2=C1Cl)CN)Br

Introduction

Structural and Chemical Properties

(5-Bromo-8-chloroisoquinolin-1-yl)methanamine is a heterocyclic aromatic amine with a complex substitution pattern. Its molecular formula is C₁₀H₈BrClN₂, and it has a molecular weight of 271.54 g/mol. The core isoquinoline structure is functionalized with bromine at position 5, chlorine at position 8, and a methanamine group at position 1. This unique arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and potential biological interactions.

Key Structural Features:

FeatureDescription
Core StructureIsoquinoline ring system (aromatic bicyclic compound)
SubstituentsBromine (C5), chlorine (C8), and methanamine (-CH₂NH₂) at C1
Functional GroupsPrimary amine (-NH₂), halogens (Br, Cl), and conjugated π-system
Steric EffectsBulky halogens at C5 and C8 may hinder certain substitution reactions

Synthesis and Preparation

The synthesis of (5-bromo-8-chloroisoquinolin-1-yl)methanamine involves multi-step organic transformations. While detailed protocols are proprietary, general strategies include:

  • Halogenation: Introduction of bromine and chlorine via electrophilic substitution or directed metallation.

  • Amination: Installation of the methanamine group through nucleophilic substitution or reductive amination.

  • Purification: Chromatographic methods (e.g., silica gel) to isolate the final product .

Representative Synthetic Pathway:

  • Starting Material: 8-Chloroisoquinoline derivatives.

  • Bromination: Use of brominating agents (e.g., Br₂, NBS) to introduce Br at C5.

  • Amination: Treatment with methylamine or ammonia under catalytic conditions.

  • Purification: Recrystallization or column chromatography .

Applications in Medicinal Chemistry

This compound serves as a building block for designing bioactive molecules, particularly in kinase inhibitor development. Its halogen substituents enhance binding affinity to hydrophobic pockets in enzymes, while the methanamine group facilitates hydrogen bonding.

TargetMechanism
KinasesEGFR, CHK1, or other ATP-binding kinases (via halogen-aryl interactions)
ReceptorsGPCRs or ion channels (amine-mediated binding)
Anticancer AgentsInhibition of proliferation or induction of apoptosis

Chemical Reactivity and Stability

The compound’s reactivity is governed by its aromatic ring and functional groups:

Key Reactions:

Reaction TypeConditionsProducts
OxidationKMnO₄, H₂O₂Oxidized amine derivatives
ReductionLiAlH₄, NaBH₄Dehalogenated or saturated analogs
Cross-CouplingSuzuki/Miyaura (Pd catalysts)Biaryl or heteroaryl derivatives

Stability Concerns:

  • Photodegradation: Halogens may undergo light-induced cleavage.

  • Hydrolysis: Methanamine group susceptible to acidic/basic conditions .

Comparative Analysis with Analogues

The compound’s bromine and chlorine substituents distinguish it from related isoquinolines.

CompoundSubstituentsKey Differences
(5-Bromo-8-fluoroisoquinolin-1-yl)methanamineBr (C5), F (C8)Higher lipophilicity; altered binding
(5-Chloroisoquinolin-3-yl)methanamineCl (C5), NH₂ (C3)Different regioselectivity in reactions
(7-Bromo-5-chloroisoquinolin-1-yl)methanamineBr (C7), Cl (C5)Reversed halogen positions
PropertyValueReference
Lipophilicity (Log P)~2.0–2.5Computed (PubChem )
SolubilityLow in water; soluble in DMSOAnalogous compounds
Metabolic StabilitySusceptible to glucuronidationBLU-945 studies

Challenges and Research Directions

Challenges:

  • Synthetic Complexity: Multi-step synthesis with moderate yields.

  • Metabolic Liability: Potential for rapid hepatic clearance .

  • Selectivity Issues: Overlapping kinase binding profiles .

Future Research:

  • Optimized Synthesis: Continuous flow methods to improve yield and purity.

  • Bioactivity Screening: High-throughput testing against cancer cell lines.

  • Prodrug Development: Enhancing solubility and bioavailability.

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